Cas no 51605-32-4 (Ethyl 5-methyl-1H-imidazole-4-carboxylate)

Ethyl 5-methyl-1H-imidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-methyl-1H-imidazole-4-carboxylate
- 1H-Imidazole-5-carboxylic acid, 4-Methyl-, ethyl ester
- Ethyl 4-methyl-5-imidazolecarboxylate
- Ethyl-4-methyl-5-imidazolecarboxylate
- Ethyl5-methyl-1H-4-imidazolecarboxylate
- 5-Methyl-1H-imidazole-4-carboxylic acid ethyl ester
- 1H-Imidazole-4-carboxylic acid,5-methyl-,ethyl ester
- 4-Ethoxycarbonyl-5-methylimidazole
- Ethyl 5-methyl-1H-4-imidazolecarboxylate
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- MDL: MFCD00014487
- インチ: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9)
- InChIKey: VLDUBDZWWNLZCU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)NC=N1)OCC
計算された属性
- せいみつぶんしりょう: 154.07400
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- ひょうめんでんか: 0
- 互変異性体の数: 4
じっけんとくせい
- 色と性状: けっしょう
- ゆうかいてん: 204-206 °C (lit.)
- ふってん: 323.6°C at 760 mmHg
- ようかいど: chloroform/methanol: soluble50mg/mL, clear, colorless to light yellow
- PSA: 54.98000
- LogP: 0.89480
- ようかいせい: 使用できません
Ethyl 5-methyl-1H-imidazole-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Ethyl 5-methyl-1H-imidazole-4-carboxylate 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl 5-methyl-1H-imidazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16894-2.5g |
ethyl 4-methyl-1H-imidazole-5-carboxylate |
51605-32-4 | 95% | 2.5g |
$27.0 | 2023-09-20 | |
Enamine | EN300-16894-0.05g |
ethyl 4-methyl-1H-imidazole-5-carboxylate |
51605-32-4 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN229-100g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 98+% | 100g |
1836.0CNY | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WN229-20g |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 98+% | 20g |
419.0CNY | 2021-08-05 | |
abcr | AB410847-25g |
Ethyl 4-methyl-1H-imidazole-5-carboxylate; . |
51605-32-4 | 25g |
€125.10 | 2024-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E86170-100g |
Ethyl 4-methyl-5-imidazolecarboxylate |
51605-32-4 | 98% | 100g |
¥624.0 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 199893-50G |
Ethyl 5-methyl-1H-imidazole-4-carboxylate |
51605-32-4 | 98% | 50G |
4373.18 | 2021-05-17 | |
Alichem | A069000001-100g |
Ethyl 4-methyl-5-imidazolecarboxylate |
51605-32-4 | 98% | 100g |
$210.00 | 2023-09-01 | |
abcr | AB410847-1 g |
Ethyl 4-methyl-1H-imidazole-5-carboxylate |
51605-32-4 | 1g |
€61.80 | 2023-04-24 | ||
TRC | E926415-100mg |
Ethyl 5-methyl-1h-imidazole-4-carboxylate |
51605-32-4 | 100mg |
$64.00 | 2023-05-18 |
Ethyl 5-methyl-1H-imidazole-4-carboxylate サプライヤー
Ethyl 5-methyl-1H-imidazole-4-carboxylate 関連文献
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Mark G. Simpson,Michael Pittelkow,Stephen P. Watson,Jeremy K. M. Sanders Org. Biomol. Chem. 2010 8 1181
Ethyl 5-methyl-1H-imidazole-4-carboxylateに関する追加情報
Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS No. 51605-32-4): An Overview of Its Properties, Applications, and Recent Research
Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS No. 51605-32-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has been the subject of numerous studies due to its potential applications in drug development and chemical synthesis.
The molecular formula of Ethyl 5-methyl-1H-imidazole-4-carboxylate is C8H11N2O2, and it has a molecular weight of approximately 163.18 g/mol. The compound features an imidazole ring with a methyl group at the 5-position and an ethyl ester group at the 4-position, which contributes to its distinct chemical properties and reactivity.
In terms of physical properties, Ethyl 5-methyl-1H-imidazole-4-carboxylate is a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and analytical techniques. The compound's solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
The stability of Ethyl 5-methyl-1H-imidazole-4-carboxylate is generally good under standard laboratory conditions. However, it is sensitive to strong acids and bases, which can lead to hydrolysis of the ester group. Therefore, it is important to handle the compound with care and store it in a dry, cool place to maintain its integrity.
Ethyl 5-methyl-1H-imidazole-4-carboxylate has been extensively studied for its potential biological activities. Recent research has focused on its role as a building block in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Ethyl 5-methyl-1H-imidazole-4-carboxylate exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In another study, researchers from the University of California explored the use of Ethyl 5-methyl-1H-imidazole-4-carboxylate as a precursor for the synthesis of novel anti-cancer agents. The study demonstrated that compounds derived from this precursor showed promising cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. These findings highlight the potential of Ethyl 5-methyl-1H-imidazole-4-carboxylate as a valuable starting material for drug discovery.
Beyond its biological applications, Ethyl 5-methyl-1H-imidazole-4-carboxylate has also found use in materials science. Its unique structure makes it suitable for the synthesis of functional polymers and coatings with enhanced properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have developed novel polymer materials using Ethyl 5-methyl-1H-imidazole-4-carboxylate as a monomer. These materials exhibit improved mechanical strength and thermal stability, making them attractive for use in advanced technological applications.
The synthetic routes for preparing Ethyl 5-methyl-1H-imidazole-4-carboxylate have been well-documented in the literature. One common method involves the reaction of ethyl cyanoacetate with methylhydrazine followed by cyclization under acidic conditions. This process yields high purity Ethyl 5-methyl-1H-imidazole-4-carboxylate with good yields, making it accessible for both academic research and industrial applications.
In conclusion, Ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS No. 51605-32-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and versatile reactivity make it an important molecule for scientists and researchers working in these fields. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow even further.
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